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Compound of Interest

Compound Name: A76889

Cat. No.: B1666409

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of A76889 (CAS Number 134805-77-
9), a peptidomimetic compound identified as a human immunodeficiency virus type 1 (HIV-1)
protease inhibitor. This document details the chemical and physical properties of A76889, its
mechanism of action as an inhibitor of a critical viral enzyme, the associated signaling
pathways, and general experimental protocols for evaluating its activity. While specific
guantitative inhibitory data for A76889 is not readily available in the public domain, this guide
offers a thorough understanding of the scientific context and methodologies relevant to this
class of compounds, serving as a valuable resource for researchers in virology and drug
development.

Chemical and Physical Properties

A76889 is a complex organic molecule with the systematic IUPAC name (2S)-N-
[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-
ylmethyl)carbamoyl]lamino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-
2-ylmethyl)carbamoyl]lamino]butanamide. Its chemical and physical properties are summarized
in the table below.
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Property Value Source
CAS Number 134805-77-9 [1]12]
Molecular Formula C44H58N806 [1][2]
Molecular Weight 795.0 g/mol [11[2]
Chemical Class Peptidomimetic [1]
Appearance Solid powder [3]
Solubility Soluble in DMSO [3]

Dry, dark, and at O - 4 °C for
short term (days to weeks) or

Storage [11[3]
-20 °C for long term (months to

years)

Mechanism of Action: Inhibition of HIV-1 Protease

A76889 functions as an inhibitor of the HIV-1 protease, an enzyme essential for the lifecycle of
the human immunodeficiency virus.[1][4][5][6][7] HIV-1 protease is an aspartic protease that
cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional
proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This
cleavage is a critical step in the maturation of infectious virions.

By binding to the active site of the HIV-1 protease, A76889 blocks the enzyme's catalytic
activity. As a peptidomimetic, its structure is designed to mimic the natural substrate of the
protease, allowing it to fit into the enzyme's active site with high affinity. This competitive
inhibition prevents the processing of the viral polyproteins, leading to the production of
immature, non-infectious viral particles.

Signaling Pathway: HIV-1 Virion Maturation

The primary signaling pathway affected by A76889 is the HIV-1 virion maturation pathway. This
is not a classical cellular signaling cascade but rather a series of ordered proteolytic events
essential for the virus. The following diagram illustrates the key steps in this pathway and the
point of inhibition by A76889.
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Caption: HIV-1 maturation pathway and the inhibitory action of A76889.

Quantitative Data

A thorough search of scientific literature and chemical databases did not yield specific
quantitative data for the inhibitory activity of A76889 against HIV-1 protease, such as the half-
maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This information is crucial
for evaluating the potency of an inhibitor.

For context, potent HIV-1 protease inhibitors typically exhibit Ki values in the nanomolar to
picomolar range. The table below is a template illustrating how such data would be presented.

Parameter Description Value for A76889

The concentration of an
IC50 (nM) inhibitor that reduces the Not Available

activity of an enzyme by 50%.

The inhibition constant,
) representing the equilibrium )
Ki (nM) o Not Available
constant for the binding of the

inhibitor to the enzyme.

Experimental Protocols
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The evaluation of HIV-1 protease inhibitors like A76889 typically involves a series of in vitro
and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of

purified recombinant HIV-1 protease.

Workflow Diagram:
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Preparation

Grepare Assay Buffer, HIV-1 Protease, FRET Substrate, and A76889 dilutiona

Assay Execution

Dispense A76889 dilutions and controls into microplate wells

Add HIV-1 Protease to all wells (except no-enzyme control)
Gre—incubate to allow inhibitor binding]

Enitiate reaction by adding FRET substrata

:

Incubate at 37°C, protected from Iigha

Data Acquisitg)n & Analysis

Measure fluorescence intensity over tima

:

Calculate initial reaction velocities

:

Plot % inhibition vs. log[A76889]

:

Getermine IC50 value from the dose-response curva

Click to download full resolution via product page

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.
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Methodology:

e Reagent Preparation:

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5, containing
100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% Triton X-100).

Enzyme Solution: Dilute recombinant HIV-1 protease in assay buffer to the desired final
concentration.

Substrate Solution: Prepare a stock solution of a fluorogenic peptide substrate containing
a specific HIV-1 protease cleavage site flanked by a fluorescent donor and a quencher
molecule. Dilute in assay buffer to the final working concentration.

Inhibitor Solutions: Prepare a serial dilution of A76889 in DMSO, followed by a final
dilution in assay buffer.

e Assay Procedure:

[¢]

In a 96-well or 384-well microplate, add the diluted A76889 and control solutions (e.g., no
inhibitor, no enzyme).

Add the diluted HIV-1 protease solution to all wells except the no-enzyme controls.

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow
the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

Immediately place the microplate in a fluorescence plate reader and monitor the increase
in fluorescence at the appropriate excitation and emission wavelengths over time at 37°C.

» Data Analysis:

[e]

o

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

Determine the percentage of inhibition for each concentration of A76889 relative to the no-
inhibitor control.
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o Plot the percentage of inhibition against the logarithm of the A76889 concentration and fit
the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Activity Assay

This assay assesses the ability of A76889 to inhibit HIV-1 replication in a cellular context.
Methodology:
e Cell Culture and Infection:

o Culture a susceptible human T-cell line (e.g., MT-4 or CEM-SS) in appropriate cell culture
medium.

o Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of
infection (MOI).

o Simultaneously, treat the infected cells with a serial dilution of A76889. Include appropriate
controls (e.g., no drug, uninfected cells).

e Incubation:
o Incubate the cultures for a period of 3-7 days at 37°C in a humidified CO2 incubator.
e Measurement of Viral Replication:

o At the end of the incubation period, measure the extent of viral replication using one of the
following methods:

» p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the cell culture
supernatant.

» Reverse Transcriptase (RT) Activity Assay: Measure the activity of viral reverse
transcriptase in the supernatant.

» Cytopathic Effect (CPE) Assay: Assess the protective effect of the compound against
virus-induced cell death, for example, using an MTT or XTT assay.
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o Data Analysis:

o Calculate the percentage of inhibition of viral replication for each concentration of A76889
compared to the no-drug control.

o Plot the percentage of inhibition against the logarithm of the A76889 concentration and
determine the EC50 (50% effective concentration) value.

o Concurrently, assess the cytotoxicity of A76889 on uninfected cells to determine the CC50
(50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Conclusion

A76889 is a peptidomimetic compound that has been identified as an inhibitor of HIV-1
protease. Its mechanism of action involves the direct inhibition of this critical viral enzyme,
thereby preventing the maturation of infectious virions. While specific quantitative data on its
inhibitory potency are not widely available, the established methodologies for characterizing
HIV-1 protease inhibitors provide a clear framework for its evaluation. This technical guide
serves as a foundational resource for researchers interested in the study and development of
A76889 and related compounds as potential antiretroviral agents. Further investigation is
required to elucidate its precise inhibitory constants and to explore its potential in a therapeutic
context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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